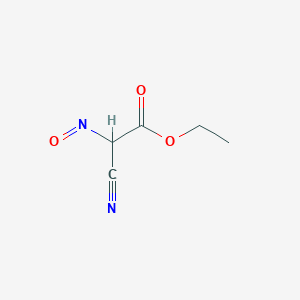

Ethyl 3-nitrilo-n-oxoalaninate

Descripción

Ethyl 3-nitrilo-N-oxoalaninate (systematic name inferred from structural analogs) is a nitro-substituted alaninate ester characterized by a nitrile (CN) group and an oxo (keto) functionality on the alanine backbone.

- Core structure: A β-alaninate scaffold with ethyl esterification.

- Functional groups: The presence of nitro (NO₂) and oxo (C=O) groups at specific positions, which influence reactivity, stability, and biological interactions.

- Applications: Likely relevance in medicinal chemistry (e.g., enzyme inhibition) or materials science due to its polarizable nitro group and ester flexibility .

Propiedades

Número CAS |

5457-25-0 |

|---|---|

Fórmula molecular |

C5H6N2O3 |

Peso molecular |

142.11 g/mol |

Nombre IUPAC |

ethyl 2-cyano-2-nitrosoacetate |

InChI |

InChI=1S/C5H6N2O3/c1-2-10-5(8)4(3-6)7-9/h4H,2H2,1H3 |

Clave InChI |

TVFCFJLTGCCYOZ-UHFFFAOYSA-N |

SMILES canónico |

CCOC(=O)C(C#N)N=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ethyl 3-nitrilo-n-oxoalaninate is typically synthesized by reacting an ethyl ester compound with aminoacetonitrile. The reaction conditions can be optimized based on the specific requirements of the synthesis .

Industrial Production Methods: In industrial settings, the production of ethyl 3-nitrilo-n-oxoalaninate involves large-scale reactions under controlled conditions to ensure high yield and purity. The process generally includes the use of solvents and catalysts to facilitate the reaction .

Types of Reactions:

Oxidation: Ethyl 3-nitrilo-n-oxoalaninate can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can convert ethyl 3-nitrilo-n-oxoalaninate into its corresponding amine derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various amine and substituted derivatives, which are valuable intermediates in organic synthesis .

Aplicaciones Científicas De Investigación

Ethyl 3-nitrilo-n-oxoalaninate has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of amino and thioether compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Utilized in the preparation of pharmaceutical agents and as an auxiliary component in drug formulations.

Industry: Employed in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of ethyl 3-nitrilo-n-oxoalaninate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules. This interaction can lead to various biochemical and pharmacological effects .

Comparación Con Compuestos Similares

Structural Analogues and Substituent Effects

The compound’s uniqueness arises from its combination of nitro, oxo, and ethyl ester groups. Comparisons with structurally related compounds reveal critical trends:

Key Observations :

- Ester vs. Amine Substituents : Unlike N-ethyloxolan-3-amine hydrochloride, the ethyl ester in the target compound improves solubility in organic solvents but reduces ionic interactions in aqueous environments .

- Chain Length and Branching: Longer alkyl chains (e.g., C8 in Ethyl 3-aminooctanoate) increase hydrophobicity, whereas shorter chains (e.g., ethyl in the target compound) balance lipophilicity and metabolic stability .

Solubility and Reactivity

- Solubility: The nitro and oxo groups confer polarity, likely making the compound more water-soluble than purely aliphatic esters (e.g., Ethyl 3-aminooctanoate) but less soluble than hydrochlorides (e.g., N-ethyloxolan-3-amine hydrochloride) .

- Thermal Stability: Nitro groups may reduce thermal stability compared to non-nitro analogs, as seen in nitroaniline derivatives (e.g., 3-nitroaniline, CAS 99-09-2), which decompose at moderate temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.